molecular formula C25H22N4O2S2 B2581668 2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 959511-44-5

2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2581668
CAS No.: 959511-44-5
M. Wt: 474.6
InChI Key: UKZKYGDEIYOPQP-UHFFFAOYSA-N
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Description

2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of novel compounds, including those structurally related to the chemical , were synthesized and evaluated for their anticancer activity. The compounds exhibited significant cytotoxic effects, with some showing high activity against colon cancer, melanoma, and ovarian cancer cell lines. This suggests potential applications in cancer treatment strategies. The structure-activity relationship analysis indicated the importance of specific substituents for anticancer efficacy (Kovalenko et al., 2012).

Antimicrobial Activity

Another study focused on the reactivity of similar acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with notable antimicrobial activity. These findings point to potential uses in developing new antimicrobial agents, especially given the ongoing need for treatments against resistant strains of bacteria and fungi (Fahim & Ismael, 2019).

Antioxidant Properties

Compounds structurally related to the specified chemical were prepared and tested for antioxidant activity. One of the compounds demonstrated superior antioxidant activity compared to the standard Ascorbic acid, highlighting its potential as a lead compound for developing new antioxidant therapies (Talapuru et al., 2014).

Anticonvulsant Activity

A new series of quinazoline analogs was designed and evaluated for their anticonvulsant activity. Several compounds in this series showed significant protection against PTZ-induced seizures, acting as GABAA receptor agonists. This suggests potential applications in the treatment of epilepsy and related disorders (El-Azab et al., 2012).

Antimalarial and COVID-19 Applications

Research on N-(phenylsulfonyl)acetamide derivatives explored their reactivity and led to compounds with in vitro antimalarial activity. Moreover, their ADMET properties were characterized, and one compound exhibited exceptional antimalarial activity. Additionally, a molecular docking study suggested potential activity against COVID-19, offering insights into new therapeutic avenues (Fahim & Ismael, 2021).

Properties

IUPAC Name

2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c1-16-8-10-17(11-9-16)15-33-25-28-20-7-3-2-6-19(20)23-27-21(24(31)29(23)25)13-22(30)26-14-18-5-4-12-32-18/h2-12,21H,13-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZKYGDEIYOPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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